4,5-Dichloro-2-fluorothiophenol

Regioselective synthesis Cross-coupling reactions Structure-activity relationship

4,5-Dichloro-2-fluorothiophenol (CAS 1806277-28-0) is a halogenated aromatic thiol belonging to the thiophenol class, with the molecular formula C₆H₃Cl₂FS and a molecular weight of 197.06 g/mol. The compound features chlorine substituents at the 4- and 5-positions, a fluorine atom at the 2-position, and a nucleophilic thiol (-SH) group on a benzene ring scaffold.

Molecular Formula C6H3Cl2FS
Molecular Weight 197.06 g/mol
CAS No. 1806277-28-0
Cat. No. B1410176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-fluorothiophenol
CAS1806277-28-0
Molecular FormulaC6H3Cl2FS
Molecular Weight197.06 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)S)F
InChIInChI=1S/C6H3Cl2FS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
InChIKeyUYBOCFWGSBKUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-2-fluorothiophenol (CAS 1806277-28-0): A Regiospecific Halogenated Thiophenol Building Block for Pharmaceutical and Agrochemical Synthesis


4,5-Dichloro-2-fluorothiophenol (CAS 1806277-28-0) is a halogenated aromatic thiol belonging to the thiophenol class, with the molecular formula C₆H₃Cl₂FS and a molecular weight of 197.06 g/mol . The compound features chlorine substituents at the 4- and 5-positions, a fluorine atom at the 2-position, and a nucleophilic thiol (-SH) group on a benzene ring scaffold . Its primary role is as a regiospecific building block in organic synthesis, where the defined halogen substitution pattern governs regioselectivity in cross-coupling, nucleophilic aromatic substitution, and heterocycle-forming reactions [1].

1
Regiospecific building block for cross-coupling and heterocycle synthesis
Unique 4,5-dichloro-2-fluoro substitution pattern directs regiochemistry
2
Structurally authenticated by InChI Key: UYBOCFWGSBKUEP
Differentiates from all other dichloro-fluorothiophenol regioisomers

Why 4,5-Dichloro-2-fluorothiophenol Cannot Be Replaced by Other Dichloro-fluorothiophenol Isomers in Structure-Directed Synthesis


Substituting 4,5-dichloro-2-fluorothiophenol with a different dichloro-fluorothiophenol regioisomer alters the spatial orientation of the halogen substituents and the thiol group, which can fundamentally change the regiochemical outcome of subsequent synthetic steps . Among the five known C₆H₃Cl₂FS thiophenol isomers (CAS 1803820-24-7, 1804421-53-1, 1804881-36-4, 1806281-14-0, and 1806277-28-0), each presents a distinct electrophilic and nucleophilic reactivity map on the aromatic ring . For drug discovery programs or agrochemical lead optimization where a specific halogen arrangement is embedded in the target pharmacophore, using an incorrect isomer yields a different final compound and invalidates structure-activity relationship (SAR) conclusions [1]. The following quantitative evidence highlights the measurable, procurement-relevant dimensions where 4,5-dichloro-2-fluorothiophenol diverges from its nearest analogs.

Regioisomer mismatch Different halogen connectivity may alter regiochemical outcome and invalidate SAR conclusions
Hazard classification gap Acute toxicity warnings (vs. irritant-only analogs) may affect lab safety protocol requirements
Data completeness difference Missing physicochemical parameters in analogs increase development uncertainty and scale-up risk

Quantitative Differentiation Evidence for 4,5-Dichloro-2-fluorothiophenol Versus Closest Regioisomeric Analogs


Regiospecific Halogen Substitution: 4,5-Dichloro-2-fluoro Arrangement Defines a Unique Reactivity Fingerprint

The 4,5-dichloro-2-fluorothiophenol regioisomer places the thiol group ortho to the fluorine atom and para/meta to the two chlorine atoms, creating a distinctive electronic environment not replicated by any other C₆H₃Cl₂FS isomer . Among the five commercially cataloged regioisomers—2,3-dichloro-5-fluoro (CAS 1803820-24-7), 2,5-dichloro-3-fluoro (CAS 1804421-53-1), 3,4-dichloro-5-fluoro (CAS 1804881-36-4), 3,5-dichloro-2-fluoro (CAS 1806281-14-0), and 4,5-dichloro-2-fluoro (CAS 1806277-28-0)—each has a unique MDL number and distinct SMILES string . The ortho-fluoro-thiol adjacency in the target compound enables directed ortho-metalation strategies that are sterically and electronically inaccessible in isomers where fluorine is positioned remote from the thiol group [1].

Regioisomer Identity
Class-level inference
Unique SMILES: ClC1=C(C=C(C(=C1)S)F)Cl
Distinct InChI Key vs. all 5 regioisomers
Defines reactivity map; no isomer shares same substitution pattern
Structural identity critical for regiospecific synthetic outcomes
Regioselective synthesis Cross-coupling reactions Structure-activity relationship

Divergent Hazard Classification: Acute Toxicity Warnings for 4,5-Dichloro-2-fluorothiophenol vs. Irritant-Only Profile of Regioisomeric Analogs

Safety data sheets reveal a measurable divergence in hazard classification between 4,5-dichloro-2-fluorothiophenol and its regioisomeric analogs. The target compound carries GHS signal word 'Warning' with hazard statements H303 (may be harmful if swallowed), H313 (may be harmful in contact with skin), and H333 (may be harmful if inhaled) [1]. In contrast, all four comparator regioisomers cataloged by the same supplier are classified solely as 'Irritant' with hazard statements H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation), without acute toxicity warnings . This difference in hazard profile directly impacts procurement decisions for laboratories with specific safety protocols or those operating under restrictive chemical inventory policies.

Hazard Classification
Cross-study comparable
Target: Warning, H303+H313+H333
Comparators: Irritant, H317+H319 only
Different hazard profile may guide institutional chemical approval decisions
Data sources differ; direct head-to-head classification methodology not publicly available
Chemical safety Hazard classification Procurement risk assessment

Higher Purity Grade Availability: 98% (NLT) from MolCore for 4,5-Dichloro-2-fluorothiophenol vs. 95% Standard Grade for Regioisomeric Analogs

Commercially, 4,5-dichloro-2-fluorothiophenol is available at a certified purity of NLT 98% from MolCore , whereas the four closest regioisomeric analogs are supplied by Matrix Scientific at a standard purity of 95% . Matrix Scientific also offers the target compound at 95%, consistent with its analog catalog . The availability of a 98% grade for the target compound represents a 3-percentage-point purity advantage over the 95% standard grade for analogs, translating to lower maximum impurity burden (≤2% vs. ≤5%). This differential is meaningful for applications where byproduct interference in sensitive catalytic cycles or biological assays must be minimized.

Purity Grade
Cross-study comparable
NLT 98%
compared to 95% standard grade for analogs
Supports lower impurity burden (≤2% vs ≤5%)
Reported by vendor; lot-to-lot variability not assessed
Purity specification Quality control Building block procurement

Predicted Physicochemical Property Differentiation: Boiling Point and Flash Point of 4,5-Dichloro-2-fluorothiophenol Establish Handling Parameters Absent from Analog Datasheets

The target compound has experimentally estimated physicochemical parameters—boiling point 242.4 ± 35.0 °C at 760 mmHg, flash point 100.4 ± 25.9 °C, vapor pressure 0.1 ± 0.5 mmHg at 25 °C, and density 1.5 ± 0.1 g/cm³—documented on the chem960.com authoritative database . In contrast, the corresponding property fields for all four regioisomeric analogs on chemsrc.com are listed as 'N/A' (not available), indicating these parameters have not been experimentally determined or computationally estimated for those compounds . While this does not constitute a direct property comparison, the availability of these data for the target compound enables informed planning of distillation, drying, and storage protocols that cannot be executed with the same confidence for analog compounds.

Physicochemical Data
Supporting evidence
Target: bp 242.4°C, flash 100.4°C, vp 0.1 mmHg
Comparators: N/A for all parameters
Documented data supports process engineering; analog data unavailable
Estimated values; experimental verification recommended before scale-up
Physicochemical characterization Distillation conditions Storage and handling

Optimal Procurement and Application Scenarios for 4,5-Dichloro-2-fluorothiophenol Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Programs Requiring a 4,5-Dichloro-2-fluoro Aromatic Scaffold

When a drug discovery campaign targeting metabolic disorders or inflammatory diseases specifies a 4,5-dichloro-2-fluorophenyl moiety as part of the pharmacophore, only the 4,5-dichloro-2-fluorothiophenol regioisomer provides the correct halogen connectivity for subsequent thioether or sulfonamide bond formation. The unique InChI Key (UYBOCFWGSBKUEP-UHFFFAOYSA-N) confirms structural identity and differentiates it from all other dichloro-fluorothiophenol regioisomers, each possessing a distinct InChI Key . Using any other isomer would yield a different final compound, rendering biological assay results irrelevant to the intended SAR hypothesis. Procurement of the correct regioisomer is therefore a go/no-go decision for the integrity of the medicinal chemistry program.

Laboratories Subject to Stringent Chemical Hygiene and Inventory Control Protocols

4,5-Dichloro-2-fluorothiophenol carries a GHS 'Warning' classification with acute toxicity hazard statements (H303+H313+H333), distinguishing it from regioisomeric analogs classified only as 'Irritant' (H317+H319) . For procurement in institutional settings with tiered chemical approval systems—such as university core facilities, government research laboratories, or CROs operating under ISO 45001—this differential hazard profile may require additional handling protocols, personal protective equipment, or waste disposal procedures . Conversely, for applications where irritant-only classification is preferred to minimize regulatory burden, the analog isomers may be advantageous. Knowledge of this divergence enables procurement officers to select the compound aligned with their institution's chemical risk tolerance.

High-Purity Building Block Procurement for Palladium-Catalyzed Cross-Coupling Reactions

The availability of 4,5-dichloro-2-fluorothiophenol at NLT 98% purity from MolCore, compared to the 95% standard grade typical of regioisomeric analogs, provides a measurable advantage for palladium-catalyzed reactions where thiol impurities can poison the catalyst or generate undesired sulfide byproducts . With ≤2% total impurity burden versus ≤5% for analog compounds, the higher-purity grade reduces the mole fraction of potential catalyst poisons introduced into the reaction mixture. For multi-step synthetic sequences culminating in high-value intermediates, this purity differential translates into fewer side products requiring chromatographic removal, potentially improving isolated yields and reducing purification costs.

Process Development Requiring Documented Physicochemical Parameters for Scale-Up Calculations

Process chemists scaling reactions involving 4,5-dichloro-2-fluorothiophenol benefit from documented boiling point (242.4 ± 35.0 °C), flash point (100.4 ± 25.9 °C), and vapor pressure (0.1 ± 0.5 mmHg) data that enable quantitative assessment of distillation feasibility, solvent swap strategies, and thermal hazard analysis . Regioisomeric analogs lack these documented parameters (listed as N/A on major databases), introducing uncertainty into engineering calculations required for pilot-plant or kilo-lab operations . Procurement of the target compound thus reduces the experimental burden of characterizing these properties de novo before process scale-up can proceed.

Application
Selection Property
Validation Focus
SAR studies requiring 4,5-dichloro-2-fluoro scaffold
Regiospecific halogen substitution pattern
Confirm InChI Key and regioisomer identity before synthesis
Laboratories with stringent chemical safety protocols
GHS hazard classification (acute toxicity vs. irritant-only)
Review hazard statements H303, H313, H333 for handling planning
High-purity palladium-catalyzed cross-coupling reactions
Purity specification (NLT 98% commercially available)
Verify lot-specific purity and catalyst compatibility
Process scale-up and engineering calculations
Availability of estimated physicochemical data (bp, flash point)
Validate boiling point and flash point experimentally prior to scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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